molecular formula C14H17BrN2O2 B1242869 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate CAS No. 298198-52-4

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate

Cat. No. B1242869
CAS RN: 298198-52-4
M. Wt: 325.2 g/mol
InChI Key: RXLOZRCLQMJJLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate involves strategies that aim for high selectivity and efficiency. The compound's synthesis is closely related to its structural configuration, which is crucial for its activity on nicotinic acetylcholine receptors. One notable synthesis pathway includes the formation of 1,4-diazabicyclo[3.2.2]nonane derivatives through reactions that ensure the presence of phenyl carbamates, which are essential for the compound's activity (O’Donnell et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through crystallographic studies. These studies reveal the presence of polymorphs and their phase relationships, which are critical for understanding the compound's stability and reactivity. The crystal structures and phase relationships between different forms of the compound indicate its solid-state properties, which are significant for its pharmaceutical formulation (B. Robert et al., 2016).

Chemical Reactions and Properties

This compound's reactivity is characterized by its interactions with nicotinic acetylcholine receptors, showing specificity towards the α4β2 subtype. The chemical structure of this compound, especially the presence of the bromophenyl group, plays a pivotal role in its binding affinity and selectivity towards receptor subtypes, influencing its pharmacological profile (C. Eibl et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are critical for its application. The polymorphic forms of the compound have different physical properties that can affect its bioavailability and efficacy. The phase transitions between these forms, as well as their melting points and solubility profiles, are essential for developing pharmaceutical formulations (B. Robert et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its structural components, including the diazabicyclo nonane core and the bromophenyl group. These components contribute to the compound's reactivity with nicotinic acetylcholine receptors, providing a basis for its potential therapeutic effects. Understanding these chemical properties is crucial for optimizing the compound's pharmacological activity and selectivity (C. Eibl et al., 2013).

Scientific Research Applications

Analytical Chemistry Applications

  • Matrix-Assisted Laser Desorption Ionization Imaging : BDNC has been used in a solvent-free dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI). This method was particularly effective in profiling the distribution of BDNC in rat brain tissue sections. The dry matrix application of alpha-cyano-4-hydroxycinnamic acid (CHCA) allowed for the detection of BDNC in specific brain regions, which was not possible with standard aqueous-organic solvent solutions. This technique provides valuable insights for semiquantitative analysis of small polar drugs and metabolites in biological tissues (Goodwin et al., 2010).

Pharmaceutical Research Applications

  • Crystal Structures and Polymorphism : Research has been conducted on the crystal structures and phase relationships of two polymorphs of BDNC. These polymorphs have been characterized in the context of developing treatments for cognitive symptoms of schizophrenia and Alzheimer's disease. Understanding the crystal structures and phase relationships is crucial for pharmaceutical formulation and stability studies (Robert et al., 2016).

  • Positron Emission Tomography (PET) Imaging : A derivative of BDNC, [11C]CHIBA-1001, has been used in preclinical and clinical PET studies for imaging α7 nicotinic acetylcholine receptors in the human brain. These studies are significant for understanding receptor distribution and function, which can aid in the development of treatments for neurological disorders (Toyohara et al., 2009).

Chemical Synthesis Applications

  • Synthesis of Phenylacetyl Amidines : BDNC has been involved in the synthesis of novel compounds like phenylacetyl amidines. This research is pivotal in the development of new chemical entities with potential therapeutic applications (Xiao-qin, 2014).

  • Decarboxylative Acylation : BDNC has been utilized in the decarboxylative acylation of carboxylic acids, demonstrating its versatility in chemical synthesis processes. Such reactions are important for the formation of various organic compounds, which can be used in further pharmaceutical and chemical research (Zhang et al., 2017).

Mechanism of Action

Target of Action

SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptors (n-AChRs) . These receptors are primarily found in the brain and are involved in a variety of neurological processes.

Mode of Action

SSR180711 interacts with its target, the α7 n-AChRs, by binding to them with high affinity . This binding results in the activation of the receptor, leading to an increase in the receptor’s activity . As a partial agonist, SSR180711 doesn’t fully activate the receptor but enhances its response to natural ligands.

Biochemical Pathways

The activation of α7 n-AChRs by SSR180711 affects several biochemical pathways. It increases glutamatergic neurotransmission, leading to an increase in the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents evoked in CA1 pyramidal cells . This modulation of neurotransmission can have significant downstream effects on neuronal function and communication.

Pharmacokinetics

SSR180711 rapidly penetrates into the brain . The compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier, contribute to its bioavailability and efficacy as a therapeutic agent.

Result of Action

The activation of α7 n-AChRs by SSR180711 has several effects at the molecular and cellular levels. It induces large GABA-mediated inhibitory postsynaptic currents and small α-sensitive currents through the activation of presynaptic and somato-dendritic α7 n-AChRs, respectively . SSR180711 also increases long-term potentiation (LTP) in the CA1 field . These changes can enhance synaptic plasticity and improve cognitive function.

Action Environment

It’s worth noting that the efficacy of ssr180711 was retained after repeated treatment, indicating a lack of tachyphylaxia .

properties

IUPAC Name

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLOZRCLQMJJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047359
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

298198-52-4
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 298198-52-4
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Record name SSR-180711
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Synthesis routes and methods

Procedure details

0.379 g (3.0 mmol) of 1,4-diazabicyclo[3.2.2]nonane and 0.84 ml (6.0 mmol) of triethylamine in 5 ml of dichloromethane are introduced into a 50-ml three-necked flask, the mixture is cooled to 0° C., 0.730 mg (3.1 mmol) of 4-bromophenyl chloroformate in solution in 3 ml of dichloromethane is added dropwise and the stirring is maintained at 0° C. for 10 min.
Quantity
0.379 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.73 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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